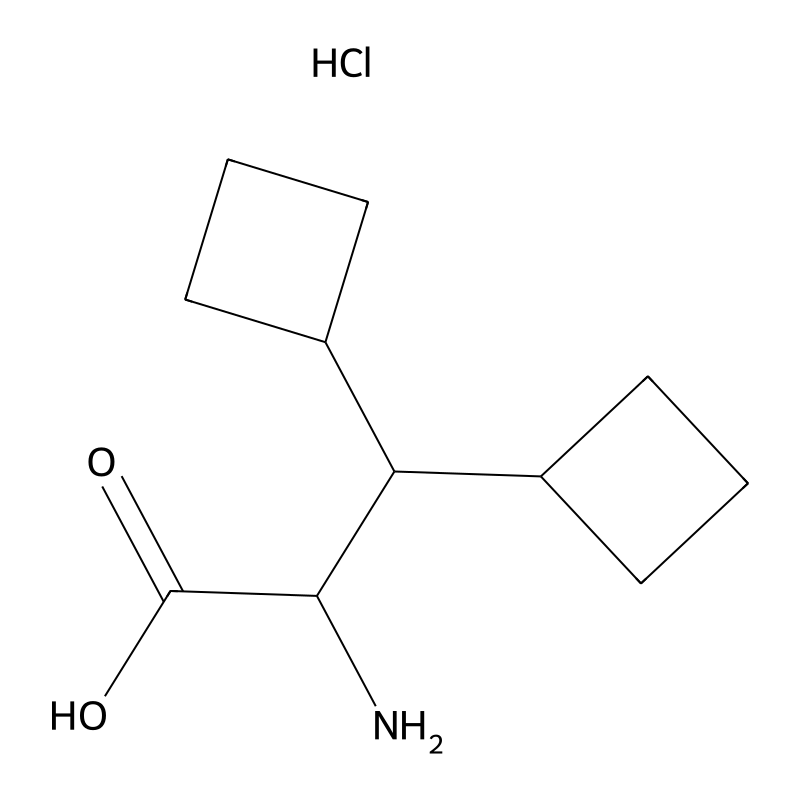

2-Amino-3,3-dicyclobutylpropanoic acid hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Amino-3,3-dicyclobutylpropanoic acid hydrochloride is a synthetic compound characterized by its unique structure, which includes two cyclobutyl groups attached to the propanoic acid backbone. The chemical formula for this compound is C₇H₁₄ClNO₂, and it has a molecular weight of approximately 233.73 g/mol. This compound is classified as a small organic molecule and is primarily utilized in research settings due to its potential biological activities and applications in medicinal chemistry .

The reactivity of 2-Amino-3,3-dicyclobutylpropanoic acid hydrochloride can be attributed to its functional groups. The amino group (-NH₂) can participate in nucleophilic substitution reactions, while the carboxylic acid group (-COOH) can undergo esterification or amidation reactions. Additionally, the presence of the hydrochloride salt form suggests that it can dissociate in aqueous solutions, influencing its solubility and reactivity in biological systems.

Synthesis of 2-Amino-3,3-dicyclobutylpropanoic acid hydrochloride typically involves multi-step organic synthesis techniques:

- Formation of Cyclobutane Rings: Starting materials such as cyclobutyl derivatives undergo reactions such as Diels-Alder cycloaddition.

- Introduction of Amino Group: The introduction of the amino group can be achieved through reductive amination or direct amination methods.

- Hydrochloride Formation: The final step often involves the addition of hydrochloric acid to form the hydrochloride salt, enhancing solubility in water .

This compound has potential applications in several fields:

- Pharmaceutical Research: It may serve as a lead compound for developing new drugs targeting neurological disorders.

- Chemical Biology: Used in studies exploring amino acid analogs and their effects on biological systems.

- Material Science: Potentially applicable in developing new materials due to its unique structural properties .

Interaction studies have shown that 2-Amino-3,3-dicyclobutylpropanoic acid hydrochloride can interact with various biological targets. These include:

- Neurotransmitter Receptors: Its structural similarity to amino acids suggests potential interactions with receptors involved in neurotransmission.

- Enzymatic Pathways: Preliminary studies indicate possible inhibition or modulation of specific enzymes related to metabolic pathways .

Several compounds share structural or functional similarities with 2-Amino-3,3-dicyclobutylpropanoic acid hydrochloride. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 2-Amino-3-cyclobutylpropanoic acid hydrochloride | C₇H₁₄ClNO₂ | Contains one cyclobutyl group; less sterically hindered |

| 2-Amino-3-phenylpropanoic acid hydrochloride | C₉H₁₂ClNO₂ | Contains a phenyl group; different hydrophobic properties |

| L-Alanine | C₃H₇NO₂ | Simple structure; lacks cyclobutyl groups |

The presence of two cyclobutyl groups in 2-Amino-3,3-dicyclobutylpropanoic acid hydrochloride distinguishes it from these similar compounds by providing increased steric hindrance and potentially unique pharmacological properties .

Molecular Characteristics

2-Amino-3,3-dicyclobutylpropanoic acid hydrochloride possesses the Chemical Abstracts Service registry number 1803562-65-3, which serves as its unique identifier in chemical databases worldwide. The compound exhibits a molecular formula of C11H20ClNO2 when considering the hydrochloride salt form, with a corresponding molecular weight of 233.74 grams per mole. The free base form of the compound, without the hydrochloride component, displays the molecular formula C11H19NO2. The structural representation through Simplified Molecular Input Line Entry System notation is expressed as O=C(O)C(N)C(C1CCC1)C2CCC2.[H]Cl, which clearly delineates the connectivity pattern of all constituent atoms.

The compound's International Union of Pure and Applied Chemistry name is designated as 2-amino-3,3-dicyclobutylpropanoic acid, reflecting its systematic nomenclature based on the propanoic acid backbone with amino substitution at the second carbon and dual cyclobutyl groups at the third carbon position. The International Chemical Identifier for the free base form is InChI=1S/C11H19NO2/c12-10(11(13)14)9(7-3-1-4-7)8-5-2-6-8/h7-10H,1-6,12H2,(H,13,14), providing a standardized representation of its molecular structure. The corresponding International Chemical Identifier Key, MLCZDJHSVYPJJX-UHFFFAOYSA-N, serves as a hashed version of the full identifier for efficient database searching and cross-referencing.

Physical and Chemical Properties

The molecular architecture of 2-amino-3,3-dicyclobutylpropanoic acid hydrochloride exhibits specific physical characteristics that distinguish it from conventional amino acids. The compound demonstrates general stability under standard laboratory conditions, though it shows sensitivity to extreme pH levels, which is typical for amino acid derivatives containing both carboxylic acid and amino functional groups. The presence of two cyclobutyl rings attached to the same carbon atom creates a sterically hindered environment that influences both the compound's reactivity and its biological interactions.

The three-dimensional conformational properties of the molecule have been computationally analyzed, revealing predicted collision cross section values for various ionic adducts. For the protonated molecular ion [M+H]+, the predicted collision cross section measures 148.3 Ångström squared, while the sodium adduct [M+Na]+ shows a value of 147.5 Ångström squared. The deprotonated form [M-H]- exhibits a collision cross section of 151.4 Ångström squared, and the ammonium adduct [M+NH4]+ displays 152.0 Ångström squared. These values provide insight into the compound's gas-phase behavior and can be utilized for mass spectrometric identification and analysis.

The compound 2-Amino-3,3-dicyclobutylpropanoic acid hydrochloride is a synthetic amino acid derivative characterized by its unique structural features. The hydrochloride salt form is derived from the parent compound 2-amino-3,3-dicyclobutylpropanoic acid through protonation of the amino group with hydrochloric acid [1] [2].

The systematic International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-amino-3,3-dicyclobutylpropanoic acid;hydrochloride, which accurately describes its chemical structure and salt formation [1]. The compound can also be referred to as 2-amino-3,3-di(cyclobutyl)propanoic acid hydrochloride [2].

Molecular Formula and Composition

The molecular formula of 2-Amino-3,3-dicyclobutylpropanoic acid hydrochloride is C₁₁H₂₀ClNO₂, with a molecular weight of 233.73 g/mol [1] [3] [2]. The parent compound, 2-amino-3,3-dicyclobutylpropanoic acid, has the molecular formula C₁₁H₁₉NO₂ and a molecular weight of 197.27 g/mol [4] [5] [6]. The difference in molecular weight reflects the addition of the hydrochloride moiety (36.46 g/mol) to form the salt.

The compound is registered under the Chemical Abstracts Service (CAS) number 1803562-65-3 for the hydrochloride salt and 1378290-31-3 for the free base [3] [5] [2]. The MDL number for the hydrochloride salt is MFCD28397727 [3] [7].

Chemical Structure Description

The compound features a propanoic acid backbone with a significant structural modification at the β-carbon position. The unique structural element is the presence of two cyclobutyl rings attached to the same carbon atom (C-3), creating a geminal disubstitution pattern [1] [2]. This structural arrangement is uncommon in naturally occurring amino acids and represents a synthetic modification designed to introduce steric bulk and conformational constraints.

The core structure consists of:

- An amino group (-NH₂) at the α-carbon (C-2)

- A carboxyl group (-COOH) at C-1

- Two cyclobutyl rings attached to the β-carbon (C-3)

The cyclobutyl rings are four-membered saturated aliphatic rings with the formula C₄H₇, each contributing significant steric bulk to the molecule [1] [2]. The presence of these rings introduces conformational rigidity and may influence the compound's biological activity and chemical reactivity.

Stereochemical Representation

The compound's stereochemistry is defined by the presence of a chiral center at the α-carbon. The structural data indicates that the compound exists as a racemic mixture, as suggested by the absence of specific stereochemical descriptors in the standard nomenclature [1] [2]. The two cyclobutyl substituents at the β-carbon create a symmetrical environment that does not introduce additional chiral centers.

The Simplified Molecular Input Line Entry System (SMILES) notation for the compound is: C1CC(C1)C(C2CCC2)C(C(=O)O)N.Cl [3] [2]. This notation clearly represents the connectivity of atoms and the presence of the chloride anion in the salt form.

Molecular Identifiers and Database Entries

The compound is cataloged in major chemical databases with specific identifiers:

- PubChem Compound Identifier (CID): 119031238 for the hydrochloride salt [2]

- PubChem CID: 119031239 for the free base [4]

- International Chemical Identifier (InChI): InChI=1S/C11H19NO2.ClH/c12-10(11(13)14)9(7-3-1-4-7)8-5-2-6-8;/h7-10H,1-6,12H2,(H,13,14);1H [3] [2]

- InChI Key: MLCZDJHSVYPJJX-UHFFFAOYSA-N [1] [2]

Physicochemical Properties

The compound exhibits several distinctive physicochemical properties that are relevant to its chemical behavior and potential applications.

The molecular structure contains 15 heavy atoms (non-hydrogen atoms) and 5 rotatable bonds, providing moderate flexibility despite the presence of rigid cyclobutyl rings [1]. The compound features no aromatic rings but contains 2 aliphatic rings (the cyclobutyl moieties) [1]. The hydrogen bond donor count is 2 (amino and carboxyl groups), while the hydrogen bond acceptor count is 3 (two carboxyl oxygens and the amino nitrogen) [1].

The polar surface area is calculated to be 63.32 Ų, which is within the range typically associated with good membrane permeability [1]. The predicted logarithm of the partition coefficient (LogP) is -0.5, indicating a slightly hydrophilic character [1].

Collision Cross Section Data

Mass spectrometry studies have provided collision cross section (CCS) data for the compound. The predicted CCS value for the [M+H]⁺ adduct (m/z 198.14887) is 159.3 Ų [1]. Additional CCS values have been calculated for various adduct ions:

- [M+Na]⁺ (m/z 220.13081): 157.2 Ų

- [M+NH₄]⁺ (m/z 215.17541): 158.2 Ų

- [M+K]⁺ (m/z 236.10475): 157.2 Ų

- [M-H]⁻ (m/z 196.13431): 155.2 Ų [1]

These values provide important information for ion mobility mass spectrometry applications and structural characterization.

Structural Analogues and Related Compounds

The compound belongs to a class of synthetic amino acids characterized by cycloalkyl substituents. Related compounds include 2-amino-3-cyclobutylpropanoic acid (CAS: 4426-06-6), which contains a single cyclobutyl ring [8] [9] [10]. The structural similarity to natural amino acids such as alanine and leucine places this compound within the broader category of non-proteinogenic amino acids.

The presence of cyclobutyl rings distinguishes this compound from other amino acids containing cyclopropyl or cyclopentyl substituents. The geminal disubstitution pattern at the β-carbon is particularly unusual and contributes to the compound's unique three-dimensional structure and potential biological activity.

Conformational Characteristics

The molecular geometry of 2-Amino-3,3-dicyclobutylpropanoic acid hydrochloride is influenced by the presence of the two cyclobutyl rings. Cyclobutane rings typically adopt a slightly puckered conformation to minimize ring strain, with C-C-C bond angles of approximately 88-90° [11] [12]. The geminal arrangement of the two cyclobutyl groups creates a sterically congested environment around the β-carbon, which may influence the overall molecular conformation and restrict rotation around certain bonds.

The compound's conformational flexibility is primarily determined by the rotatable bonds connecting the cyclobutyl rings to the propanoic acid backbone. The steric interactions between the bulky cyclobutyl substituents and the amino acid core likely result in preferred conformations that minimize unfavorable contacts while maintaining optimal bonding geometry.

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant